5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Overview
Description
5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as diazines. This compound features a pyrazine ring fused with a pyrimidine ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes the compound highly versatile and significant in various scientific research fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Industrial methods also emphasize the purification of the final product through techniques like crystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile
- 5-((4-(Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Uniqueness
Compared to similar compounds, 5-((6-((4-Aminobutyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
5-[[6-(4-aminobutylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8/c14-3-1-2-4-16-11-5-12(20-9-19-11)21-13-8-17-10(6-15)7-18-13/h5,7-9H,1-4,14H2,(H2,16,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCHLIZXSYMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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